molecular formula C9H9ClO2 B1353130 6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine CAS No. 26309-99-9

6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine

Cat. No. B1353130
CAS RN: 26309-99-9
M. Wt: 184.62 g/mol
InChI Key: HARUWJZORCBAAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves cyclization and demethylation reactions. For instance, 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines were prepared by cyclization of amino alcohols followed by demethylation to yield the catecholic moiety . Similarly, the synthesis of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles involved the use of analytical data and various spectroscopic methods to characterize the compounds . These methods could potentially be applied to the synthesis and analysis of "6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques and theoretical calculations. For example, the molecular geometry, energy values, and charge distributions of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles were calculated using Density Functional Theory (DFT) . These techniques could be used to analyze the molecular structure of "6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine".

Chemical Reactions Analysis

The reactivity of related compounds has been studied, showing that the presence of certain substituents can influence the feasibility of substitution reactions. For instance, the substitution of the chlorine atom at the 6-position of the purine moiety in (RS)-6-chloro-7-or 9-(tetrahydro-4,1-benzoxazepin-3-yl)-purines is more feasible when the ring is alkylated at N-7 than at N-9 . This information could be relevant when considering the chemical reactions of "6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored, with some compounds showing higher decomposition points and others being more stable in their methyl derivatives compared to their chloro forms . Additionally, the dopaminergic activity of certain benzazepines has been evaluated, which could be an important aspect of the biological properties of "6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine" .

Scientific Research Applications

  • Medicinal Chemistry Research

    • Application : The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is structurally similar to 6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine, has been studied for various pharmacological activities .
    • Methods : Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .
    • Results : The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .
  • Optoelectronic Applications

    • Application : A novel material 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide, which contains a 2,3-dihydro-1,4-benzodioxin ring, has been synthesized for optoelectronic applications .
    • Methods : Single crystals were grown by slow evaporation technique and the crystal structure was elucidated by single crystal X-ray diffraction method . Density functional theory (DFT) calculations at B3LYP/6–31+G (d, p) basis set was used to predict the molecular geometry .
    • Results : The title compound exhibited significant two-photon absorption (β = -2.228×10–4 cm W −1), nonlinear refraction (n2 = 1.095×10–8 cm 2 W −1) and optical limiting (OL threshold = 2.511×10^3 W cm −2) under the CW regime .
  • Quinazolinone and Quinazoline Derivatives

    • Application : Quinazoline and quinazolinone derivatives, which are nitrogen-containing heterocycles, have received significant attention due to their wide range of biopharmaceutical activities .
    • Methods : Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . 2-styryl-4 (3H)-quinazolinone derivatives were prepared using starting substrate 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .
    • Results : The various substituted quinazolines and quinazolinones displayed important activities, for example, sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .
  • Benzo[1,5]thiazepine Derivatives

    • Application : Benzo[1,5]thiazepine derivatives are used in the synthesis of various pharmaceuticals .
    • Methods : Chalcone 10a on heating under reflux with 2 moles of o-aminothiophenol produced equal amounts of the benzo thiazepine 11a (5% yield) and 3-(2-aminophenylthio)-3-(perfluorophenyl)-1-phenylpropan-1-ol 12a .
    • Results : Reaction of 10b with o-aminothiophenol (2-moles) afforded 1,5-benzothiazepine 11b in 88% yield .
  • 1,2,4-Benzothiadiazine-1,1-dioxide

    • Application : The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is structurally similar to 6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine, has been studied for various pharmacological activities .
    • Methods : Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .
    • Results : The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .
  • 2,3-Dihydro-1H-benzo[d]imidazoles

    • Application : 2,3-Dihydro-1H-benzo[d]imidazoles have been synthesized in a solvent- and catalyst-free manner .
    • Methods : Phenylenediamine (1 mmol) and 1,3-dichloroacetone (2 mmol) were conducted into a mortar and ground at 20 °C until the end of the completion (monitored by TLC) .
    • Results : For some o-phenylenediamines with electron-withdrawing groups, the reactants need to be put into a tube and heated at 60 °C in an oil bath .

properties

IUPAC Name

6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARUWJZORCBAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00411738
Record name 6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine

CAS RN

26309-99-9
Record name 6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
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Synthesis routes and methods

Procedure details

A mixture of (2,3-dihydro-benzo[1,4]dioxin-6-yl)methanol (10.6 g) in SOCl2 (10 mL) was stirred at room temperature for 10 min and then poured into ice-water. The organic layer was separated and the aqueous phase was extracted with dichloromethane (50 mL×3). The combined organic layers were washed with NaHCO3 (sat solution), water and brine, dried over Na2SO4 and concentrated to dryness to obtain 6-chloromethyl-2,3-dihydro-benzo[1,4]dioxine (12 g, 88% over two steps), which was used directly in next step.
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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